molecular formula C14H12Cl2N4O B2406725 3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea CAS No. 866050-05-7

3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea

Cat. No.: B2406725
CAS No.: 866050-05-7
M. Wt: 323.18
InChI Key: CQOSMAYVOVLLCZ-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a dichlorophenyl group, a pyridinyl group, and a urea moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea typically involves the reaction of 3,4-dichlorobenzaldehyde with pyridin-4-ylurea under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize the formation of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

3-[(Z)-[1-(3,4-dichlorophenyl)ethylidene]amino]-1-(pyridin-4-yl)urea can be compared with other similar compounds, such as:

    3-(3,4-dichlorophenyl)-1,1-dimethylurea: Another urea derivative with different substituents.

    1-(3,4-dichlorophenyl)-3-(pyridin-4-yl)urea: A compound with a similar structure but different connectivity.

    N-(3,4-dichlorophenyl)-N’-(pyridin-4-yl)urea: A related compound with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[(Z)-1-(3,4-dichlorophenyl)ethylideneamino]-3-pyridin-4-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N4O/c1-9(10-2-3-12(15)13(16)8-10)19-20-14(21)18-11-4-6-17-7-5-11/h2-8H,1H3,(H2,17,18,20,21)/b19-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQOSMAYVOVLLCZ-OCKHKDLRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)NC1=CC=NC=C1)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)NC1=CC=NC=C1)/C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.